

# Structural Confirmation of Synthetic Geranyl Formate: A Comparative Spectroscopic Guide

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## Compound of Interest

Compound Name: Geranyl formate

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This guide provides a comparative analysis of synthetic **Geranyl formate** against its common isomers, neryl formate and citronellyl formate. The structural confirmation is detailed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and protocols.

## Spectroscopic Data Comparison

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **Geranyl formate** and its isomers. This data is essential for the unambiguous identification and differentiation of these closely related compounds.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm)

Proton	Geranyl Formate (Predicted)	Neryl Formate (Predicted)	Citronellyl Formate (Predicted)
H-1	4.71 (d, J=7.0 Hz)	4.69 (d, J=7.0 Hz)	4.15 (t, J=6.5 Hz)
H-2	5.38 (t, J=7.0 Hz)	5.40 (t, J=7.0 Hz)	1.65-1.75 (m)
H-4	2.05-2.15 (m)	2.05-2.15 (m)	1.15-1.25 (m)
H-5	2.05-2.15 (m)	2.05-2.15 (m)	1.30-1.40 (m)
H-6	5.08 (t, J=7.0 Hz)	5.08 (t, J=7.0 Hz)	5.09 (t, J=7.0 Hz)
H-8	1.68 (s)	1.75 (s)	1.68 (s)
H-9	1.60 (s)	1.67 (s)	1.60 (s)
H-10	1.70 (s)	1.62 (s)	0.92 (d, J=6.5 Hz)
Formyl-H	8.05 (s)	8.05 (s)	8.04 (s)

Note: Experimental data for **Geranyl formate**, neryl formate, and citronellyl formate  $^1\text{H}$  NMR is not readily available in public databases. The data presented here is based on predictive models and should be used as a reference.

Table 2:  $^{13}\text{C}$  NMR Chemical Shift Data (ppm)

Carbon	Geranyl Formate	Neryl Formate (Predicted)	Citronellyl Formate
C-1	61.5	61.3	63.1
C-2	117.8	118.5	37.2
C-3	142.6	142.0	29.7
C-4	39.6	32.1	35.2
C-5	26.3	26.7	25.4
C-6	123.7	123.9	124.7
C-7	131.8	131.5	131.3
C-8	17.7	17.6	17.6
C-9	25.7	25.6	25.7
C-10	16.5	23.4	19.5
Formyl-C	161.2	161.3	161.4

Note: Some of the presented  $^{13}\text{C}$  NMR data is from predictive models due to the limited availability of experimental spectra in public databases.[\[1\]](#)

Table 3: Key IR Absorption Bands ( $\text{cm}^{-1}$ )

Functional Group	Geranyl Formate	Neryl Formate (Predicted)	Citronellyl Formate
C=O Stretch (Ester)	1720-1725	1720-1740	~1725
C-O Stretch (Ester)	1150-1160	1100-1200	~1170
C=C Stretch	~1670	1640-1680	~1670
=C-H Stretch	~3020	~3020	~3020
C-H Stretch (alkane)	2850-2970	2850-2970	2850-2970

Note: The IR data for **Geranyl formate** and Citronellyl formate is based on experimental spectra.[2][3][4][5] The data for neryl formate is based on predicted values.[6]

## Experimental Protocols

### Synthesis of Geranyl Formate via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of **Geranyl formate**.

Materials:

- Geraniol (1 equivalent)
- Formic acid (2 equivalents)
- Concentrated sulfuric acid (catalytic amount, e.g., 3-5 drops)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine geraniol and formic acid.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, caution: CO<sub>2</sub> evolution), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
  - Filter to remove the drying agent.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - The crude **Geranyl formate** can be further purified by vacuum distillation.

## NMR and IR Spectroscopy

### NMR Spectroscopy:

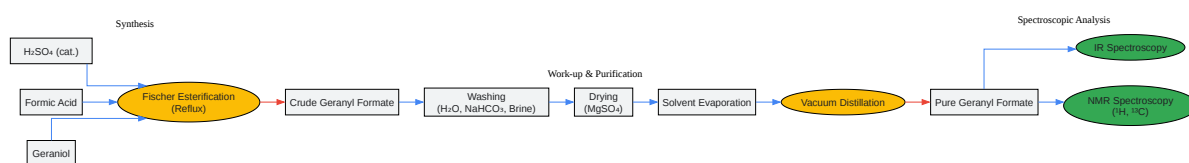
- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

### IR Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid product between two salt plates (e.g., NaCl or KBr) or use a liquid cell.
- Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

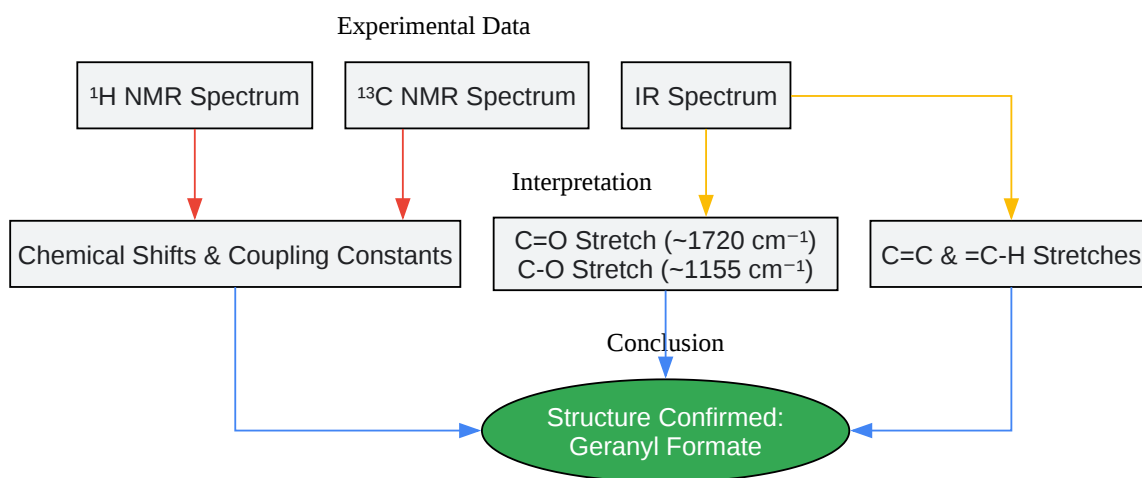
## Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and structural confirmation of **Geranyl formate**.



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Caption: Synthesis and analysis workflow for **Geranyl formate**.



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Caption: Logic diagram for structural confirmation.

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## References

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- 3. Geranyl formate(105-86-2) IR Spectrum [chemicalbook.com]
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- 5. Geranyl formate | C<sub>11</sub>H<sub>18</sub>O<sub>2</sub> | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
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